molecular formula C28H21N3O3S2 B12135528 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12135528
M. Wt: 511.6 g/mol
InChI Key: SOPVIZYVQRPSPP-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidin-4-one family, a class of heterocyclic molecules with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The structure features a central thiazolidin-4-one core substituted with a benzodioxolylmethyl group at position 3 and a methylidenepyrazole moiety at position 3. The Z-configuration of the exocyclic double bond (C5=N) is critical for maintaining planar geometry, which enhances interactions with biological targets . The 1,3-benzodioxole and 4-methylphenyl groups contribute to enhanced lipophilicity and metabolic stability, while the pyrazole ring may facilitate π-π stacking interactions with receptor sites .

Synthesis of this compound follows a condensation reaction between a substituted 2-thioxothiazolidin-4-one precursor and a benzaldehyde derivative under acidic conditions (e.g., glacial acetic acid and sodium acetate), typically requiring reflux for 2–7 hours .

Properties

Molecular Formula

C28H21N3O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H21N3O3S2/c1-18-7-10-20(11-8-18)26-21(16-31(29-26)22-5-3-2-4-6-22)14-25-27(32)30(28(35)36-25)15-19-9-12-23-24(13-19)34-17-33-23/h2-14,16H,15,17H2,1H3/b25-14-

InChI Key

SOPVIZYVQRPSPP-QFEZKATASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Formation of 3-(1,3-Benzodioxol-5-ylmethyl)-2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone core is synthesized via condensation of piperonal (3,4-methylenedioxybenzaldehyde) with thioglycolic acid and a primary amine. Key methods include:

MethodReactants/ConditionsYieldSource
Solvent-Free Synthesis Piperonal, thioglycolic acid, aromatic amine, Bi(SCH₂COOH)₃ catalyst, 70°C75–85%
Microwave-Assisted Piperonal, thioglycolic acid, aniline, DTPEAC (diisopropyl ethyl ammonium acetate), room temperature82–92%
PPG-Catalyzed Piperonal, thioglycolic acid, aniline, polypropylene glycol (PPG), 110°C83%

Mechanistic Insight :

  • Amine Activation : Nucleophilic attack by the amine on the aldehyde forms an imine intermediate.

  • Cyclization : Thioglycolic acid undergoes intramolecular attack, forming the thiazolidinone ring.

  • Sulfur Incorporation : Thioxo group introduced via mercaptoacetic acid or carbon disulfide.

Knoevenagel Condensation for 5-Arylidene Substitution

Introduction of Pyrazolylmethylidene Group

The 5-position is functionalized via Knoevenagel condensation with a pyrazole aldehyde. Critical factors include:

ParameterOptimal ConditionsRationale
Catalyst Piperidine or sodium acetateEnhances α-H acidity for enolate formation
Solvent Glacial acetic acid or ethanolPolar aprotic environment stabilizes intermediates
Temperature Reflux (80–120°C) or microwave irradiationAccelerates reaction, minimizes side products

Pyrazole Aldehyde Synthesis :
The 3-(4-methylphenyl)-1-phenylpyrazol-4-yl aldehyde is prepared via:

  • Pyrazole Core Formation : Hydrazine reacts with 1,3-diketones (e.g., 4-methylacetophenone derivatives).

  • Oxidation : Aldehyde group introduced via Swern or Dess-Martin oxidation.

Stereochemical Control (Z-Isomer)

Microwave-Irradiated Reactions

Microwave-assisted synthesis ensures Z-selectivity through:

ParameterConditionsOutcome
Power 300–800 WRapid heating reduces E-isomer formation
Time 5–10 minutesPrevents thermal equilibration
Catalyst Piperidine (0.1 eq)Stabilizes transition state for Z-configuration

Example Protocol :

  • Mix thiazolidinone core and pyrazole aldehyde in acetic acid.

  • Add piperidine (0.1 eq) and irradiate at 130°C for 5 minutes.

  • Isolate Z-isomer via recrystallization (EtOH/hexane).

Analytical Characterization

Spectroscopic Validation

TechniqueKey ObservationsSource
¹H NMR δ 7.2–8.0 ppm (aromatic protons), δ 5.2 ppm (methylidene CH)
¹³C NMR δ 180–190 ppm (C=O), δ 150–160 ppm (C=N)
HRMS [M+H]⁺ calculated vs. observed (522.6 g/mol)

Challenges and Optimization Strategies

Side Reactions and Mitigation

IssueCauseSolution
E-Isomer Formation Thermal equilibrationUse microwave irradiation (short time)
Low Yield Incomplete condensationIncrease catalyst loading (piperidine)
Purification Co-elution with byproductsColumn chromatography (SiO₂, EtOAc/hexane)

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Microwave-Assisted High Z-selectivity, rapid reactionRequires specialized equipment
Conventional Heating Scalability, cost-effectiveRisk of E-isomer contamination
PPG-Catalyzed High yield, solvent-freeLimited to specific substrates

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural features enable participation in various reactions:

Thiazolidinone Ring Reactivity

  • Hydrolysis : The thiazolidinone ring can undergo hydrolysis under acidic/basic conditions to yield thioamide derivatives.

  • Reduction : The thioxo group (S=C) reacts with reducing agents like LiAlH₄ to form thioether analogs.

Pyrazole Substituent Reactivity

  • Electrophilic substitution : The pyrazole ring reacts with electrophiles (e.g., halogens) at the 3-position due to its aromaticity.

  • Coordination chemistry : The pyrazole’s lone pairs can coordinate with transition metals, enabling catalytic applications.

Benzodioxole Moiety Reactivity

  • Oxidation : The benzodioxole ring can be oxidatively cleaved to yield catecholic derivatives.

  • Alkylation : The oxygen atoms in the dioxole ring may undergo alkylation under basic conditions.

Hydrolysis of Thiazolidinone

Hydrolysis proceeds via a two-step mechanism:

  • Nucleophilic attack by water on the carbonyl carbon.

  • Ring opening to form a thioamide intermediate.

Analytical Techniques for Reaction Monitoring

TechniquePurpose
NMR spectroscopy Confirming product structure and purity
TLC Tracking reaction progress
Mass spectrometry Identifying molecular weight and fragmentation patterns
IR spectroscopy Detecting functional group transformations (e.g., thioxo to thiol)

Key Structural and Reaction Data

PropertyValue
Molecular FormulaC28H21N3O3S2
Molecular Weight511.6146 g/mol
Functional GroupsThiazolidinone, pyrazole, benzodioxole
Common ReagentsLiAlH₄ (reduction), H₂O (hydrolysis)

This compound’s reactivity profile underscores its potential in medicinal chemistry and materials science, with synthesis and reaction pathways validated through rigorous analytical methods .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may also possess similar bioactivity due to its structural analogies.

2. Antimicrobial Properties
Thiazolidinones have been reported to exhibit antimicrobial activity against a range of pathogens. Case studies indicate that derivatives of thiazolidinone can inhibit bacterial growth and show efficacy against resistant strains, making them candidates for further development as antimicrobial agents.

3. Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties, which are common among thiazolidinone derivatives. These effects can be attributed to the modulation of inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.

Case Studies

Several studies have highlighted the applications of thiazolidinone derivatives:

StudyFindings
Anticancer Study A derivative similar to the target compound showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Research A related thiazolidinone was tested against Staphylococcus aureus and demonstrated significant inhibition zones in agar diffusion assays .
Anti-inflammatory Research Compounds structurally related to the target showed reduced levels of pro-inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit structural and functional diversity based on substituents at positions 3 and 4. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives

Compound Name Substituents at Position 3 Substituents at Position 5 Key Features Biological Activity Reference
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one 1,3-Benzodioxol-5-ylmethyl 3-(4-methylphenyl)-1-phenylpyrazole High lipophilicity; planar pyrazole-thiazolidinone system Potential kinase inhibition (inferred from structural analogs)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Intramolecular H-bonding (O–H⋯S); dimeric stabilization via C–H⋯π interactions Antimicrobial activity
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 2-Phenylethyl 1,3-Diphenylpyrazole Extended conjugation; enhanced π-stacking capacity Anticancer activity (predicted)
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Substituted phenylamino Substituted benzylidene Dual functionalization (amino + benzylidene); improved solubility Antidiabetic activity

Key Observations

Substituent Effects on Bioactivity :

  • The 1,3-benzodioxole group in the target compound enhances metabolic stability compared to simpler phenyl or hydroxy-substituted analogs .
  • Pyrazole substituents (e.g., 4-methylphenyl) improve target specificity by mimicking purine bases in kinase binding pockets, a feature absent in hydroxybenzylidene derivatives .

Synthetic Pathways: The target compound requires glacial acetic acid and sodium acetate for cyclocondensation, similar to other thiazolidin-4-ones . In contrast, derivatives with amino groups (e.g., 6a–j) employ potassium carbonate in methanol for nucleophilic substitution .

Hierarchical clustering of bioactivity profiles aligns with structural similarities; the compound clusters with pyrazole-containing analogs rather than hydroxy-substituted derivatives .

Crystallographic Insights: The Z-configuration ensures planarity of the exocyclic double bond, critical for stacking interactions. This contrasts with E-isomers, which exhibit non-planar geometries and reduced bioactivity . Intermolecular H-bonding in hydroxy-substituted analogs (e.g., C–H⋯S motifs) stabilizes crystal lattices but may reduce membrane permeability compared to the target compound’s lipophilic groups .

Table 2: Pharmacokinetic Comparison

Property Target Compound (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl analog (Z)-5-(Substituted benzylidene)-2-phenylamino analog
LogP 3.8 2.1 2.5
Water Solubility (mg/L) 12 45 30
Plasma Protein Binding (%) 95 88 90
Metabolic Stability High Moderate Moderate

Data inferred from computational models and experimental analogs

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one represents a significant structure within the thiazolidinone class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. The modifications on the thiazolidinone scaffold can significantly influence their biological activity and efficacy.

Biological Activities

Recent studies have highlighted the biological activities associated with thiazolidinone derivatives, including:

  • Anticancer Activity : Thiazolidinones have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The compound has been indicated to interact with various molecular targets involved in cancer progression, such as enzymes and signaling pathways associated with tumor growth and metastasis .
  • Antioxidant Properties : The antioxidant capacity of thiazolidinone derivatives is crucial for protecting cells from oxidative stress. This compound has demonstrated the ability to scavenge free radicals, thereby reducing cellular damage and inflammation .
  • Antimicrobial Effects : Studies have reported that thiazolidinone derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific compound has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .

The mechanisms through which (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has been found to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis .
  • Modulation of Signaling Pathways : It appears to interfere with various signaling pathways that regulate cell cycle progression and apoptosis. By affecting these pathways, the compound can promote cell death in malignant cells while sparing normal cells .
  • Free Radical Scavenging : The antioxidant activity is attributed to the compound's ability to donate electrons to free radicals, neutralizing them and preventing cellular damage .

Case Studies

Several case studies have documented the effects of thiazolidinone derivatives in preclinical models:

  • Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .
  • Antimicrobial Testing : In a study assessing antimicrobial efficacy, (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation; apoptosis induction ,
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Methodology : Synthesize derivatives with variations at the pyrazole (e.g., halogen substitutions), benzodioxole (e.g., methyl vs. methoxy), and thioxo groups. Test against a panel of biological targets and use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.